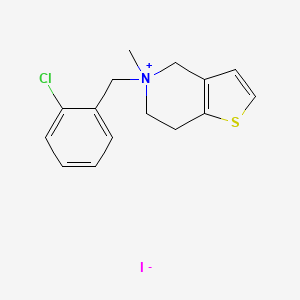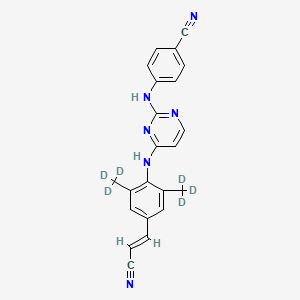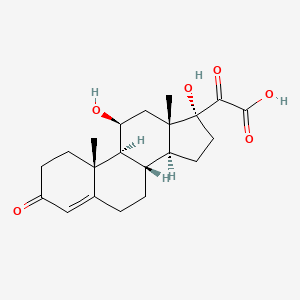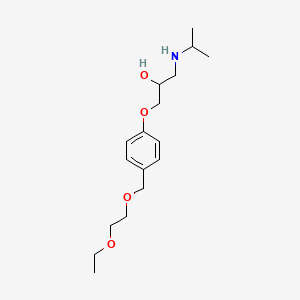
Diphenyl-D10-amine
Vue d'ensemble
Description
Diphenyl-D10-amine, also known as deuterated diphenylamine, is an isotope-labeled analogue of diphenylamine. It is a colorless to light yellow solid that is soluble in organic solvents such as benzene, toluene, and chloroform. The compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl-D10-amine can be synthesized through the reaction of aniline with deuterated benzene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the incorporation of deuterium atoms into the diphenylamine structure. Another method involves the reaction of diphenylamine with deuterated sulfuric acid, which also requires high temperatures to ensure the complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can withstand high temperatures and pressures. The reaction mixture is continuously monitored to ensure the complete incorporation of deuterium atoms. The final product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl-D10-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diphenylamine oxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine, and the reactions are conducted under controlled temperatures to prevent unwanted side reactions.
Major Products
Oxidation: Diphenylamine oxide.
Reduction: Various amine derivatives.
Substitution: Halogenated this compound compounds.
Applications De Recherche Scientifique
Diphenyl-D10-amine is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Pharmaceutical Research: Employed in the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.
Materials Science: Used in the development of new materials with enhanced stability and performance, particularly in high-temperature applications.
Environmental Science: Utilized in the study of environmental pollutants and their degradation pathways.
Mécanisme D'action
The mechanism of action of diphenyl-D10-amine involves the interaction of its deuterium atoms with various molecular targets. The presence of deuterium atoms can alter the compound’s reactivity and stability, leading to different reaction pathways compared to its non-deuterated counterpart. The compound can act as a hydrogen donor or acceptor in various chemical reactions, influencing the overall reaction kinetics and outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylamine: The non-deuterated analogue of diphenyl-D10-amine, commonly used as an antioxidant and stabilizer in various industrial applications.
Aniline: A simpler aromatic amine that serves as a precursor to many other compounds, including diphenylamine.
N-Phenylaniline: Another aromatic amine with similar properties to diphenylamine but with different substitution patterns.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it an invaluable tool in scientific research, particularly in studies involving reaction mechanisms, isotope effects, and the development of new materials and pharmaceuticals.
Propriétés
IUPAC Name |
2,3,4,5,6-pentadeuterio-N-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBHHRLKUKUOEG-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Hydroxy-8-[(phenylmethyl)thio]-octanoic Acid Methyl Ester-d5](/img/new.no-structure.jpg)



![(2S,3S,4S,5R,6S)-6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B584785.png)






